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Dibromo(cycloocta-1,5-diene)platinum(II)

Cat. No.: B8114503
M. Wt: 463.07 g/mol
InChI Key: HFLCCHAOKSABAA-UHFFFAOYSA-L
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Description

Significance of Platinum(II) Cyclooctadiene Complexes in Organometallic Chemistry

Platinum(II) complexes that feature a cyclooctadiene (COD) ligand are foundational in organometallic chemistry. acs.org Their importance stems primarily from their utility as stable, yet reactive, precursors for the synthesis of a vast array of other platinum compounds. acs.orgwikipedia.orgnih.gov The 1,5-cyclooctadiene (B75094) ligand is a chelating diolefin that binds to the platinum center in a η⁴ fashion, forming a stable square planar geometry. wikipedia.orgnih.gov

A key feature of these complexes is the labile nature of the COD ligand, which can be readily displaced by other ligands, such as phosphines, amines, or anionic ligands. wikipedia.org This ease of substitution makes compounds like Dichloro(cycloocta-1,5-diene)platinum(II) and its dibromo analogue excellent entry points into platinum chemistry. wikipedia.orgwikipedia.org This class of compounds is widely employed in homogeneous catalysis for reactions like hydrosilylation, cyclization, and amination. google.comsigmaaldrich.com Furthermore, they are instrumental in the study of reaction mechanisms and have found applications in materials science for the development of novel polymers and nanostructures. chemimpex.comacs.org Their role as intermediates for creating both mononuclear and polynuclear platinum organic compounds underscores their value. google.com

Historical Context of Dihalo(cyclooctadiene)platinum(II) Research

The study of dihalo(cyclooctadiene)platinum(II) complexes dates back to the mid-20th century, forming a cornerstone of modern organometallic chemistry. The synthesis of the chloro-analogue, Dichloro(cycloocta-1,5-diene)platinum(II) or PtCl₂(COD), by treating potassium tetrachloroplatinate with 1,5-cyclooctadiene, was a significant development. wikipedia.org This provided a stable, easily handled source of platinum(II) with a displaceable diene ligand. wikipedia.org

Following the establishment of PtCl₂(COD), research extended to other halide derivatives, including Dibromo(cycloocta-1,5-diene)platinum(II). The synthesis of the dibromo complex can be achieved by reacting the dichloro intermediate with a bromide salt or by direct reaction of a platinum precursor with the diene in the presence of bromide ions. kiku.dk Early research focused on the synthesis, characterization, and fundamental reactivity of these complexes. X-ray crystallography confirmed the distorted square planar geometry around the platinum(II) center for these compounds. wikipedia.org These foundational studies paved the way for their extensive use as synthons and catalysts in more complex chemical systems. whiterose.ac.uk

Overview of Research Trajectories for Dibromo(cycloocta-1,5-diene)platinum(II)

Research involving Dibromo(cycloocta-1,5-diene)platinum(II) has evolved along several key trajectories, leveraging its specific properties. A primary application is its use as a precursor for synthesizing new platinum complexes. The bromo ligands are more labile than chloro ligands in some contexts, allowing for facile substitution reactions to introduce new functionalities. This has been exploited in the synthesis of complexes with potential applications in medicinal chemistry, such as anticancer agents, where the platinum coordination sphere is critical. chemimpex.comnih.gov

The compound is also a significant focus in catalysis. chemimpex.com It serves as a catalyst or precatalyst in various organic transformations, including annulation and cyclization reactions. americanelements.com Mechanistic studies are another important research avenue. By observing the substitution patterns and reactivity of PtBr₂(COD) with various substrates, particularly biomolecules with nitrogen and sulfur donors, researchers gain insight into the fundamental processes of ligand exchange at platinum centers. rsc.org This knowledge is crucial for designing new catalysts and understanding the mode of action of platinum-based drugs. More recently, the compound has been explored in materials science for creating advanced materials, including polymers and nanomaterials, where its specific electronic and structural contributions are valuable. chemimpex.com

Data Tables

Table 1: Physical and Structural Properties of Dibromo(cycloocta-1,5-diene)platinum(II)

PropertyValue
Chemical Formula C₈H₁₂Br₂Pt strem.com
Molecular Weight 463.09 g/mol strem.comcolonialmetals.com
Appearance White to pale yellow powder strem.com
CAS Number 12145-48-1 strem.comcolonialmetals.com
Coordination Geometry Distorted Square Planar researchgate.net

Table 2: Selected Crystallographic Data for a Related Platinum(II) COD Complex

This table presents data for Bromido[(1,2,5,6-η)-cycloocta-1,5-diene]methylplatinum(II), a structurally related compound, to illustrate typical bond lengths and angles.

ParameterValueReference
Crystal System Orthorhombic researchgate.net
Space Group P2₁2₁2₁ researchgate.net
Pt–Br Bond Length --
Pt–C (trans to Br) 2.118(8) – 2.138(9) Å researchgate.net
Pt–C (trans to CH₃) 2.261(10) – 2.262(11) Å researchgate.net
Coordinated C=C Bond Lengths 1.334(13) & 1.367(14) Å researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12Br2Pt B8114503 Dibromo(cycloocta-1,5-diene)platinum(II)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cycloocta-1,5-diene;dibromoplatinum
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.2BrH.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLCCHAOKSABAA-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=C1.Br[Pt]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br2Pt
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Precursor Chemistry of Dibromo Cycloocta 1,5 Diene Platinum Ii

Direct Synthetic Routes to Dibromo(cycloocta-1,5-diene)platinum(II)

The direct synthesis of Dibromo(cycloocta-1,5-diene)platinum(II) offers an efficient pathway to this important precursor. One established method involves the reaction of chloroplatinic acid with 1,5-cyclooctadiene (B75094) (cod) in the presence of a bromide source. In a typical procedure, a solution of chloroplatinic acid in glacial acetic acid is treated with sodium bromide, followed by the addition of 1,5-cyclooctadiene. This reaction proceeds with the reduction of platinum from the +4 to the +2 oxidation state, concurrently with a partial oxidation of the olefin. The desired product, Pt(cod)Br₂, precipitates from the reaction mixture and can be isolated in good yields. For instance, heating a mixture of chloroplatinic acid and sodium bromide in glacial acetic acid at 75°C, followed by the addition of 1,5-cyclooctadiene, has been reported to produce Dibromo(cycloocta-1,5-diene)platinum(II) as a pale yellow powder with a yield of 83%. kiku.dk

ReactantsSolventTemperatureYieldReference
Chloroplatinic acid, Sodium bromide, 1,5-cyclooctadieneGlacial Acetic Acid75 °C83% kiku.dk

Conversion from Dihalo(cycloocta-1,5-diene)platinum(II) Precursors

Halide Exchange from Dichloro(cycloocta-1,5-diene)platinum(II)

A common and highly effective method for the preparation of Dibromo(cycloocta-1,5-diene)platinum(II) is through halide exchange from its more readily available chloro-analogue, Dichloro(cycloocta-1,5-diene)platinum(II) (Pt(cod)Cl₂). The synthesis of the dichloro precursor itself is straightforward, typically involving the reaction of potassium tetrachloroplatinate (K₂PtCl₄) with 1,5-cyclooctadiene in a suitable solvent system. wikipedia.orggoogle.com For example, high yields (90-95%) of Pt(cod)Cl₂ can be achieved by reacting K₂PtCl₄ with 1,5-cyclooctadiene in a water/n-propyl alcohol mixture in the presence of a phase transfer catalyst. google.com

Once obtained, Pt(cod)Cl₂ can be readily converted to Pt(cod)Br₂ by reaction with a bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a suitable solvent like acetone (B3395972). kiku.dk This metathesis reaction is driven by the precipitation of the less soluble sodium or lithium chloride from the reaction mixture. This technique is of general utility for preparing various dibromo(olefin)platinum(II) derivatives. kiku.dk

PrecursorReagentSolventYieldReference
Pt(cod)Cl₂Sodium BromideAcetoneHigh kiku.dk

Analogous Preparations for Diiodo(cycloocta-1,5-diene)platinum(II)

Following the same principle of halide exchange, Diiodo(cycloocta-1,5-diene)platinum(II) (Pt(cod)I₂) can be synthesized from Dichloro(cycloocta-1,5-diene)platinum(II). The reaction of Pt(cod)Cl₂ with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a solvent like acetone or dichloromethane, leads to the displacement of the chloride ligands by iodide ions. This provides a reliable route to the diiodo complex. For instance, the reaction of PtCl₂(DBCOT), where DBCOT is dibenzo[a,e]cyclooctatetraene, with NaI yields the corresponding diiodo complex, PtI₂(DBCOT), demonstrating the feasibility of this halide exchange for similar diene complexes. researchgate.net While specific yield data for the direct conversion of Pt(cod)Cl₂ to Pt(cod)I₂ was not found in the provided search results, the general applicability of this method is well-established in organometallic chemistry.

Derivatization from Dibromo(cycloocta-1,5-diene)platinum(II)

Synthesis of New Platinum Complexes

Dibromo(cycloocta-1,5-diene)platinum(II) serves as an excellent starting material for the synthesis of a diverse range of new platinum complexes. The bromide ligands in Pt(cod)Br₂ are labile and can be readily displaced by various other ligands, including nitrogen-based and phosphorus-based ligands. This reactivity allows for the systematic modification of the coordination sphere of the platinum center, enabling the fine-tuning of the resulting complexes' electronic and steric properties.

For example, the reaction of Pt(cod)Br₂ with bidentate Schiff-base ligands in the presence of a base leads to the formation of novel organoplatinum complexes. strem.com Similarly, reactions with isonitrile ligands can yield isonitrile-platinum(II) complexes, which can be further derivatized to form N-acyclic carbene (NAC) complexes. mdpi.commdpi.com The synthesis of cis-[PtBr₂(PPh₃)(CNC₆H₁₁)] from a dinuclear bromido-platinum precursor highlights the utility of bromide-containing starting materials in accessing such compounds. mdpi.com

Reactant 1Reactant 2Product TypeYieldReference
Dinuclear Pt(II)-bromo-phosphine precursorCyclohexyl isocyanidecis-[PtBr₂(PPh₃)(CNC₆H₁₁)]92% mdpi.com
cis-[PtBr₂(PPh₃)(CNR)]N,N-diethylaminecis-N-acyclic carbene (NAC) platinum complex61-64% mdpi.com
[Pt(μ-Cl)(MeEug)]₂8-hydroxyquinoline[Pt(MeEug)(QO)]82% nih.gov
[Pt(μ-Cl)(PrEug)]₂Quinoline-2-carboxylic acid[Pt(PrEug)(QCOO)]85% nih.gov
[Pt(μ-Cl)(PrEug)]₂Quinoline[PtCl(PrEug)(Q)]87% nih.gov

Role as a Versatile Precursor in Platinum Organometallic Chemistry

The versatility of Dibromo(cycloocta-1,5-diene)platinum(II) as a precursor is a cornerstone of its importance in platinum organometallic chemistry. chemimpex.com The cyclooctadiene ligand, while stable enough to allow for isolation of the complex, is also susceptible to displacement, providing another avenue for derivatization. This dual reactivity of both the halide and the diene ligands makes Pt(cod)Br₂ a gateway to a vast landscape of platinum compounds. chemimpex.com

Its applications extend to the synthesis of catalysts for various organic transformations, including cross-coupling reactions. chemimpex.com The ability to readily introduce other functional ligands allows for the development of catalysts with enhanced reactivity and selectivity. chemimpex.com Furthermore, Pt(cod)Br₂ and its derivatives are instrumental in coordination chemistry studies, facilitating the exploration of metal-ligand interactions and the design of new materials with specific electronic and photophysical properties. chemimpex.com The synthesis of bimetallic complexes and compounds with potential applications in materials science, such as in the formation of novel polymers and nanostructures, further underscores the pivotal role of Pt(cod)Br₂ as a versatile precursor. chemimpex.com

Advanced Structural Characterization and Spectroscopic Analysis

Crystal Structure Determination via X-ray Diffraction

Molecular Geometry and Coordination Environment of the Platinum Center

The platinum(II) ion in Pt(COD)Br₂ adopts a distorted square-planar coordination geometry. This arrangement is characteristic of d⁸ metal centers like Pt(II). The coordination sphere is defined by two bromine atoms and the mid-points of the two carbon-carbon double bonds of the cycloocta-1,5-diene (B8815838) (COD) ligand. nih.govnih.govnih.gov

In the analogous complex, Bromido[(1,2,5,6-η)-cycloocta-1,5-diene]methylplatinum(II), the platinum center also lies in a distorted square-planar environment. nih.govnih.govresearchgate.net The analysis of this related structure reveals the significant trans influence of the ligands. The Pt-C bonds positioned trans to the methyl group are demonstrably longer (2.261–2.262 Å) than those trans to the bromide atom (2.118–2.138 Å). nih.govnih.govresearchgate.net This electronic effect, where a ligand influences the lability and bond length of the ligand opposite to it, is a fundamental concept in square-planar chemistry. For Pt(COD)Br₂, where two identical bromide ligands are present, the Pt-C bonds of the COD ligand are expected to be equivalent. The Pt-Br bond lengths are anticipated to be consistent with those observed in other dibromoplatinum(II) complexes. cambridge.org

Table 1: Selected Bond Lengths from an Analogous Platinum(II) Complex.
ComplexBondBond Length (Å)Reference
[PtBr(CH₃)(COD)]Pt-C (trans to Br)2.118(8) - 2.138(9) nih.gov
Pt-C (trans to CH₃)2.261(10) - 2.262(11)

Conformational Analysis of the Cycloocta-1,5-diene Ligand

The flexible eight-membered ring of the cycloocta-1,5-diene ligand is not planar. Upon coordination to the platinum center, it typically adopts a "tub" or "boat" conformation. nih.gov In the related structure of [PtBr(CH₃)(COD)], the COD ligand is specifically described as being in a twist-boat conformation. nih.govresearchgate.net This conformation allows the two double bonds to coordinate effectively to the metal center in a η⁴-fashion. The coordinated C=C double bond lengths are slightly elongated compared to free cyclooctadiene, which is indicative of π-backbonding from the platinum d-orbitals into the π* orbitals of the alkene. For instance, in [PtBr(CH₃)(COD)], the double-bond lengths are 1.334(13) and 1.367(14) Å. nih.govresearchgate.net

Comparative Structural Analysis with Dichloro and Diiodo Analogues

The structural parameters of dihalide platinum(II) COD complexes, [PtX₂(COD)], vary systematically with the halide (X = Cl, Br, I). Generally, the Pt-X bond length increases down the group from Cl to Br to I, reflecting the increasing atomic radius of the halogen. This trend also influences the Pt-C bond lengths due to the differing electronic properties of the halides.

Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for confirming the identity and understanding the electronic structure and bonding within Dibromo(cycloocta-1,5-diene)platinum(II). wikipedia.org

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹⁵Pt)

NMR spectroscopy provides detailed information about the structure and environment of the molecule in solution.

¹H NMR: The proton NMR spectrum is expected to show two main sets of signals corresponding to the protons of the COD ligand. The olefinic protons (=CH) would appear as a single resonance, shifted downfield from that of the free ligand, with characteristic satellite peaks due to coupling with the ¹⁹⁵Pt nucleus (I=1/2, 33.8% natural abundance). wikipedia.org The aliphatic methylene (B1212753) protons (-CH₂-) would also appear as a distinct multiplet. In asymmetric complexes like [PtCl(sac)(COD)], the two olefinic protons become inequivalent due to the different trans influences of the other ligands, resulting in two separate signals. nih.gov For the symmetric Pt(COD)Br₂, a single olefinic proton signal is expected.

¹³C NMR: The ¹³C NMR spectrum will similarly show characteristic signals for the olefinic and aliphatic carbons of the COD ligand. The olefinic carbon signal will be coupled to the ¹⁹⁵Pt nucleus, providing a key diagnostic feature. iastate.edu In related complexes, the olefinic carbon signals appear around 106 ppm. nih.gov

¹⁹⁵Pt NMR: Platinum-195 NMR is particularly informative due to its very wide chemical shift range (>13,000 ppm) and high sensitivity to the coordination environment of the platinum atom. wikipedia.orgiastate.edu The chemical shift (δ) is highly dependent on the oxidation state and the nature of the coordinated ligands. For square-planar Pt(II) complexes, the chemical shift changes significantly with the coordinated halides. A general trend is observed where the ¹⁹⁵Pt resonance shifts to lower frequency (becomes more shielded) as the halide is changed from Cl to Br to I. researchgate.net Therefore, the ¹⁹⁵Pt chemical shift for Pt(COD)Br₂ is expected to be at a lower frequency than that of Pt(COD)Cl₂ but at a higher frequency than Pt(COD)I₂.

Table 2: Expected NMR Spectroscopic Features for Pt(COD)Br₂.
NucleusRegionExpected FeaturesReference
¹HOlefinic (=CH)Single resonance with ¹⁹⁵Pt satellites nih.govwikipedia.orgresearchgate.net
Aliphatic (-CH₂-)Multiplet signals
¹³COlefinic (=C)Signal around 100-110 ppm with ¹⁹⁵Pt coupling
¹⁹⁵PtPt(II) Halide regionSingle resonance, chemical shift between dichloro and diiodo analogues researchgate.net

Infrared (IR) Spectroscopy for Ligand Vibration Modes

Infrared (IR) spectroscopy is used to identify the vibrational modes of the molecule and provides evidence of coordination. msu.edu The IR spectrum of Pt(COD)Br₂ is expected to show characteristic absorption bands for the COD ligand. The C-H stretching vibrations of the olefinic groups are typically found just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. nih.gov

Complementary Spectroscopic Methods

In addition to foundational techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, a comprehensive understanding of the structural and electronic properties of dibromo(cycloocta-1,5-diene)platinum(II) is achieved through the application of several complementary spectroscopic methods. These techniques, including Raman spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and mass spectrometry, provide distinct yet synergistic insights into the molecule's vibrational modes, electronic transitions, and molecular integrity.

Raman Spectroscopy

Raman spectroscopy serves as a powerful counterpart to IR spectroscopy, offering detailed information about the vibrational modes of a molecule. nih.gov While IR spectroscopy measures the absorption of light due to changes in the dipole moment of a molecule, Raman spectroscopy detects the inelastic scattering of light resulting from changes in the polarizability of the electron cloud around the molecule. spectroscopyonline.comuni-siegen.de This fundamental difference in selection rules means that some vibrational modes that are weak or silent in the IR spectrum may be strong and readily observed in the Raman spectrum, and vice versa. spectroscopyonline.com

For dibromo(cycloocta-1,5-diene)platinum(II), Raman spectroscopy is particularly adept at characterizing the symmetric vibrations of the molecule. Key vibrational modes that are expected to be prominent in the Raman spectrum include the symmetric Pt-Br stretching frequency and various vibrations of the cyclooctadiene (COD) ligand.

A crucial application of Raman spectroscopy in the study of this complex is the identification of the Pt-Br stretching vibrations. In similar diammine-dihalido platinum(II) complexes, the Pt-Br stretching frequencies are observed in the far-IR and Raman spectra. For instance, in cis-[Pt(NH₃)₂Br₂], the Pt-Br stretching frequencies are found at 213 and 218 cm⁻¹. nih.gov These values provide a reasonable estimate for the expected range of Pt-Br stretches in dibromo(cycloocta-1,5-diene)platinum(II). The observation of these low-frequency modes often requires specialized instrumentation capable of accessing the far-IR region. spectroscopyonline.com

The vibrational modes of the coordinated COD ligand also give rise to characteristic Raman signals. The C=C stretching vibration of the double bonds in the COD ligand is a strong Raman scatterer and is expected to appear in the region of 1600-1650 cm⁻¹. Upon coordination to the platinum center, a shift in the frequency of this vibration compared to the free ligand can provide information about the strength of the platinum-olefin bond. Other vibrations of the COD ligand, such as C-H stretching, CH₂ scissoring, and C-C stretching modes, will also be present in the Raman spectrum, providing a complete vibrational fingerprint of the molecule.

Table 1: Expected Raman Active Vibrational Modes for Dibromo(cycloocta-1,5-diene)platinum(II)

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
Pt-Br Symmetric Stretch 200 - 230 Provides direct information on the platinum-bromine bond strength.
C=C Stretch (COD) 1600 - 1650 Indicates the coordination of the diene to the platinum center.
C-H Stretch (COD) 2800 - 3100 Characteristic of the cyclooctadiene ligand.
CH₂ Scissoring (COD) 1400 - 1470 Fingerprint region for the cyclooctadiene ligand.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. ubbcluj.rouzh.ch For transition metal complexes like dibromo(cycloocta-1,5-diene)platinum(II), the UV-Vis spectrum is typically characterized by two main types of electronic transitions: d-d transitions and charge-transfer transitions. researchgate.net

The spectra of square-planar platinum(II) complexes are well-studied. The low-energy absorption bands are generally assigned to a combination of ligand-field (d-d) transitions and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. researchgate.net In the case of dibromo(cycloocta-1,5-diene)platinum(II), the UV-Vis spectrum is expected to show intense bands in the UV region (below 400 nm). libretexts.org These high-energy absorptions are typically attributed to intraligand (π → π*) transitions within the cyclooctadiene ligand and charge-transfer transitions involving the platinum metal center and the bromide or diene ligands. nih.gov

The d-d transitions, which involve the excitation of an electron from a lower energy d-orbital to a higher energy d-orbital on the platinum atom, are typically weak in intensity and may be obscured by the more intense charge-transfer bands.

The solvent can influence the position and intensity of the absorption bands. Studies on similar platinum(II) complexes have shown that the energy of charge-transfer bands can shift with the polarity of the solvent. researchgate.net

Table 2: Expected Electronic Transitions for Dibromo(cycloocta-1,5-diene)platinum(II) in UV-Vis Spectroscopy

Type of Transition Expected Wavelength Range (nm) Description
Intraligand (π → π*) < 300 Excitation of electrons within the cyclooctadiene ligand.
Ligand-to-Metal Charge Transfer (LMCT) 300 - 400 Excitation of an electron from the bromide or diene ligands to the platinum center.
d-d Transitions > 400 Excitation of an electron between the d-orbitals of the platinum center. Often weak and may not be distinctly observed.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For the characterization of dibromo(cycloocta-1,5-diene)platinum(II), mass spectrometry provides crucial information about its molecular weight and isotopic distribution, confirming the elemental composition. Furthermore, fragmentation patterns observed in the mass spectrum can offer insights into the structure and bonding within the molecule.

Using a soft ionization technique like electrospray ionization (ESI), the molecular ion of the complex can often be observed. The isotopic pattern of the molecular ion is a key diagnostic feature due to the characteristic natural isotopic abundances of platinum and bromine. Platinum has several major isotopes (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, ¹⁹⁸Pt), and bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The combination of these isotopic patterns results in a unique and predictable cluster of peaks for the molecular ion, which can be used to confirm the presence of both platinum and two bromine atoms in the molecule.

Under harsher ionization conditions or through tandem mass spectrometry (MS/MS) experiments, the molecular ion can be induced to fragment. The fragmentation of organometallic complexes can be complex, but predictable pathways often involve the loss of neutral ligands or radicals. For dibromo(cycloocta-1,5-diene)platinum(II), expected fragmentation pathways could include the loss of one or both bromide ligands, or the loss of the cyclooctadiene ligand. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 3: Expected Ions in the Mass Spectrum of Dibromo(cycloocta-1,5-diene)platinum(II)

Ion Formula Significance
[M]⁺ [Pt(C₈H₁₂)Br₂]⁺ Molecular ion, its isotopic pattern confirms the elemental composition.
[M - Br]⁺ [Pt(C₈H₁₂)Br]⁺ Fragment resulting from the loss of one bromide ligand.
[M - 2Br]⁺ [Pt(C₈H₁₂)]⁺ Fragment resulting from the loss of both bromide ligands.
[PtBr₂]⁺ [PtBr₂]⁺ Fragment indicating the platinum dibromide core.
[C₈H₁₂]⁺ [C₈H₁₂]⁺ Fragment corresponding to the cyclooctadiene ligand.

Coordination Chemistry and Ligand Exchange Dynamics of Dibromo Cycloocta 1,5 Diene Platinum Ii Complexes

Fundamental Metal-Ligand Interactions

The platinum center in dibromo(cycloocta-1,5-diene)platinum(II) exhibits a distorted square planar coordination geometry. researchgate.net The cycloocta-1,5-diene (B8815838) ligand coordinates to the platinum atom in a bidentate fashion through its two double bonds. This interaction involves the donation of π-electron density from the olefinic bonds of the cod ligand to the empty d-orbitals of the platinum(II) center. Concurrently, there is a back-donation of electron density from the filled d-orbitals of the platinum to the π* antibonding orbitals of the cod ligand. This synergistic bonding mechanism is a hallmark of organometallic chemistry and contributes to the stability of the complex.

The two bromide ligands are situated in the remaining two coordination sites, completing the square planar arrangement. The Pt-Br bonds are typical covalent bonds, and their strength can be influenced by the nature of the other ligands present in the coordination sphere. The high π trans effect of the cod ligand can influence the lability of the ligands positioned trans to the olefinic groups, although in the case of the dibromo complex, the primary substitution pathway often involves the displacement of the entire cod ligand. nih.gov

Substitution Reactions Involving Cycloocta-1,5-diene and Halide Ligands

The reactivity of [PtBr₂(cod)] is dominated by ligand substitution reactions. Both the cycloocta-1,5-diene and the bromide ligands can be replaced, providing a gateway to a vast library of platinum(II) compounds. The displacement of the cod ligand is a common strategy for the synthesis of new platinum complexes. This is often achieved by reacting [PtBr₂(cod)] with ligands that form stronger bonds with the platinum center, such as phosphines, amines, or other chelating ligands. csic.es The reaction proceeds because the incoming ligand provides a greater thermodynamic stability to the resulting complex. For instance, the reaction with bidentate phosphine (B1218219) ligands readily displaces the cod ligand to form complexes of the type [PtBr₂(phosphine)₂].

Substitution of the bromide ligands can also be accomplished. This is typically achieved by reacting the complex with salts of other halides or pseudohalides. For example, reacting [PtCl₂(cod)] with an excess of bromide or iodide salts leads to the formation of the corresponding [PtBr₂(cod)] or [PtI₂(cod)] complexes. nih.gov This halide exchange is an equilibrium process, and the outcome can be controlled by the concentration of the halide ions in the reaction mixture. The replacement of halide ligands by anionic organic ligands is also a feasible synthetic route. nih.gov

Reactivity with Diverse Ligand Systems

The versatility of [PtBr₂(cod)] as a precursor is evident in its reactivity with a wide range of ligand systems. The following sections detail its reactions with phosphine-based, nitrogen-donor, oxygen-donor, and carbon-donor ligands.

Phosphine ligands are ubiquitous in platinum chemistry due to their strong σ-donating and tunable π-accepting properties, which allow for fine-tuning of the electronic and steric environment around the metal center. nih.gov The reaction of [PtBr₂(cod)] with monodentate phosphines, such as triphenylphosphine (B44618) (PPh₃), typically results in the displacement of the cod ligand to form square planar complexes of the general formula trans-[PtBr₂(PPh₃)₂]. mdpi.com However, the stereochemical outcome can be influenced by reaction conditions and the nature of the phosphine.

With chelating diphosphine ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), the cod ligand is readily substituted to yield stable five-membered chelate ring complexes, [PtBr₂(dppe)]. acs.org The chelate effect plays a significant role in driving these reactions to completion. The reaction of [Pt₂(μ-S)₂(PPh₃)₄] with [{RhCl(cod)}₂] can lead to more complex heterometallic clusters. researchgate.net

ReactantPhosphine LigandProductReference
[PtBr₂(cod)]Triphenylphosphine (PPh₃)trans-[PtBr₂(PPh₃)₂] mdpi.com
[PtBr₂(cod)]1,2-bis(diphenylphosphino)ethane (dppe)[PtBr₂(dppe)] acs.org
[Pd(cod)Cl₂]Diphenylphosphinecarboxamide (Ph₂PC(O)NHPh)[Pd{Ph₂PC(O)NHPh-κP}₂Cl₂] nih.gov
[Pd(cod)Cl₂]Diphenylphosphinecarbothioamide (Ph₂PC(S)NHPh)[PdCl₂{Ph₂PC(S)NHPh-κP,S}] nih.gov

This table includes related reactions of the analogous dichloro(cycloocta-1,5-diene)palladium(II) for comparative purposes.

Nitrogen-donor ligands, ranging from simple amines to complex macrocycles, readily react with [PtBr₂(cod)]. The reaction of [PtCl₂(cod)] with saccharinate, a nitrogen-donor ligand, results in the substitution of one or both chloride ligands to form [PtCl(sac)(cod)] and [Pt(sac)₂(cod)], respectively. nih.gov A similar reactivity pattern is expected for the dibromo analogue. Bidentate nitrogen ligands like 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen) displace the cod ligand to form complexes of the type [PtBr₂(bpy)] and [PtBr₂(phen)]. These reactions are often driven by the formation of a stable five-membered chelate ring.

The reaction of [PtCl₂(cod)] with 2-(diphenylphosphino)benzaldehyde (B1302527) oxime leads to the formation of a mononuclear complex where the ligand coordinates in a bidentate P,N-fashion through the phosphine and the oxime nitrogen. csic.es This highlights the ability of [PtX₂(cod)] complexes to react with multifunctional ligands.

ReactantNitrogen-Donor LigandProductReference
[PtCl₂(cod)]Saccharinate (sac)[PtCl(sac)(cod)] and [Pt(sac)₂(cod)] nih.gov
[PtCl₂(cod)]2,2'-Bipyridine (bpy)[PtCl₂(bpy)] nih.gov
[PtCl₂(cod)]2-(Diphenylphosphino)benzaldehyde oxime[PtCl₂{κ²-(P,N)-2-Ph₂PC₆H₄CH=NOH}] csic.es

This table includes reactions of the analogous dichloro(cycloocta-1,5-diene)platinum(II) to illustrate the general reactivity pattern.

The reactivity of [PtBr₂(cod)] with oxygen-donor ligands is also well-documented. For instance, the reaction of the related bis(cycloocta-1,5-diene)platinum(0), [Pt(cod)₂], with β-diketones such as acetylacetone (B45752) (acac) results in the formation of (cyclo-oct-4-en-1-yl)platinum complexes. rsc.org While this reaction involves a different starting material, it demonstrates the susceptibility of the cod ligand to react with oxygen-donors. The reaction of [Pt(cod)₂] with various quinones, which are oxygen-donor ligands, leads to the formation of η²-quinone complexes. rsc.org

The synthesis of transition metal complexes with chalcone-derived oxygen donor ligands has been reported, showcasing the affinity of metal centers for such ligands. researchgate.net Although direct reactions with [PtBr₂(cod)] are not detailed in the provided context, similar reactivity would be anticipated, likely involving the displacement of the cod and/or bromide ligands.

The formation of platinum-carbon bonds is a cornerstone of organometallic chemistry, and [PtBr₂(cod)] serves as a precursor for some of these transformations. While direct reactions to form simple alkyl or aryl complexes from [PtBr₂(cod)] are less common without a co-reductant, it is a key starting material for the synthesis of N-heterocyclic carbene (NHC) complexes. rsc.orgmdpi.com The synthesis of platinum(II) NHC complexes can be achieved by reacting [PtCl₂(cod)] with imidazolium (B1220033) salts in the presence of a base. researchgate.net This "carbene transfer" route is an effective method for preparing [PtBr₂(NHC)(L)] type complexes, where L can be another donor ligand or a vacant site. The high strength of the Pt-C bond in NHC complexes makes this a favorable reaction pathway.

The synthesis of platinum(II) N-heterocyclic carbenes based on adenosine (B11128) has also been described, though the starting material in this case was a Pt(0) source. mdpi.comfao.org This work underscores the importance of platinum-carbon bonds in the development of new organometallic compounds. The reaction of dinuclear platinum precursors with isonitriles followed by the addition of an amine can also yield N-acyclic carbene (NAC) complexes of platinum(II). mdpi.com

PrecursorCarbon-Donor Ligand SourceProduct TypeReference
[PtCl₂(cod)]Imidazolium salt + basePlatinum(II) N-heterocyclic carbene complex researchgate.net
trans-[Pt(μ-Br)Br(PPh₃)]₂Cyclohexylisonitrile + N,N-diethylaminecis-[PtBr₂(PPh₃)(NAC)] mdpi.com

This table includes reactions of related platinum precursors to illustrate the synthesis of platinum-carbon donor ligand complexes.

Formation of Metallacycles and Chelate Complexes

Dibromo(cycloocta-1,5-diene)platinum(II) is an excellent starting complex for synthesizing a wide array of organoplatinum(II) compounds, including metallacycles and other chelate complexes. nih.gov The synthetic strategy generally involves the substitution of the labile bromide ligands or the displacement of the entire COD ligand.

The reaction of [PtCl₂(COD)], an analogue of the dibromo complex, with sodium saccharinate demonstrates the progressive replacement of the halide ligands. nih.gov Depending on the molar ratio of the reactants, either one or both of the chloride ligands can be substituted by the saccharinate ligand, forming [PtCl(sac)(COD)] and [Pt(sac)₂(COD)], respectively. nih.gov This reactivity is analogous for the dibromo complex, where the bromide ligands can be replaced by various monodentate or bidentate ligands to form new complexes.

The COD ligand itself is bound to the platinum center in a chelating fashion through its two double bonds. wikipedia.org This chelation imparts significant stability to the complex, an observation known as the chelate effect. wikipedia.org Despite this stability, the COD ligand can be readily displaced by other ligands that form stronger bonds with the platinum center, such as phosphines. wikipedia.org This displacement reaction is a cornerstone for creating a diverse range of platinum(II) chelate complexes. For instance, the reaction of [Pt(COD)Br₂] with a bidentate phosphine ligand (P^P) would lead to the formation of a [Pt(P^P)Br₂] complex, displacing the COD ligand.

These substitution reactions are fundamental in creating platinacycles, where a ligand coordinates to the platinum center to form a ring structure. Cyclometalation is a key process in this context, where a ligand containing a C-H bond reacts with the metal center to form a metal-carbon bond and a new metallacyclic ring. nih.govrsc.org Starting from [Pt(COD)Br₂], reaction with a suitable organic ligand can lead to the substitution of the COD and bromide ligands and subsequent C-H activation to form a stable cyclometalated platinum(II) complex.

Reactant TypeDisplaced Ligand(s)Product TypeExample Reaction
Monodentate Ligand (L)Br⁻Mixed-ligand Complex[Pt(COD)Br₂] + L → [Pt(COD)Br(L)]⁺ + Br⁻
Bidentate Ligand (L^L)2 Br⁻Chelate Complex[Pt(COD)Br₂] + L^L → [Pt(COD)(L^L)]²⁺ + 2Br⁻
Strong Bidentate Ligand (P^P)CODChelate Complex[Pt(COD)Br₂] + P^P → [Pt(P^P)Br₂] + COD
Cyclometalating Ligand (C^N)COD, Br⁻Metallacycle[Pt(COD)Br₂] + HC^N → [Pt(C^N)Br]₂ + COD + HBr

This table illustrates general reaction pathways for the formation of new complexes from Dibromo(cycloocta-1,5-diene)platinum(II).

Stereochemical Aspects and Isomerization Processes

The stereochemistry of Dibromo(cycloocta-1,5-diene)platinum(II) and its subsequent reactions are critical to its chemical behavior. The platinum(II) center in the parent complex features a distorted square-planar coordination geometry. nih.gov This geometry is a result of the coordination of the two bromide ions and the two double bonds of the chelating COD ligand. nih.gov

Substitution reactions at square-planar platinum(II) complexes, such as the replacement of the bromide ligands in [Pt(COD)Br₂], predominantly occur through an associative mechanism. libretexts.orgualberta.ca A key feature of this mechanism is that the substitution process generally proceeds with retention of the original stereochemistry. ualberta.ca This means that the incoming ligand directly replaces the leaving group without altering the positions of the other ligands in the complex. For example, if a single bromide ligand is replaced, the new ligand will occupy the same coordination site, preserving the relative arrangement of the remaining bromide and the COD ligand.

Isomerization processes can also be relevant in the chemistry of these complexes. While the (1Z,5Z)-cycloocta-1,5-diene isomer is standard, the platinum center can catalyze the isomerization of the organic ligand itself. wikipedia.orgamericanelements.com For example, studies on related platinum(II) systems have shown that the metal can facilitate the isomerization of cyclooctyne (B158145) to cycloocta-1,3-diene. rsc.org This suggests that under certain reaction conditions, the coordinated COD ligand could potentially undergo rearrangement, although this is not a common feature of its standard reactivity.

FeatureDescriptionReference
Coordination Geometry Distorted square-planar around the Pt(II) center. nih.gov
Ligand Arrangement The two double bonds of the COD ligand and the two bromide ligands occupy the four coordination sites. nih.govwikipedia.org
Substitution Mechanism Primarily associative, involving a five-coordinate intermediate. libretexts.org
Stereochemical Outcome Substitution reactions typically proceed with retention of stereochemistry. ualberta.ca
Potential Isomerization The platinum center has the potential to catalyze the isomerization of the C8 ring ligand. rsc.org

This table summarizes the key stereochemical and isomerization characteristics of Dibromo(cycloocta-1,5-diene)platinum(II) complexes.

Factors Influencing Ligand Lability and Complex Stability

The stability of Dibromo(cycloocta-1,5-diene)platinum(II) and the lability of its ligands are governed by a combination of electronic and steric factors, as well as reaction conditions.

Ligand Lability: Lability refers to the rate at which ligands are substituted. In [Pt(COD)Br₂], both the bromide and COD ligands can be replaced.

Lability of Bromide Ligands: The substitution of the bromide ligands is influenced by several key factors:

The Trans Effect: In square-planar Pt(II) complexes, the rate of substitution of a ligand is strongly influenced by the identity of the ligand trans to it. libretexts.org The trans effect is the ability of a ligand to labilize the ligand in the position opposite to it. The double bonds of the COD ligand are trans to the bromide ligands. Olefins have a moderate trans-directing ability, which makes the bromide ligands reasonably labile and susceptible to substitution by other nucleophiles. libretexts.orgrsc.org

Nature of the Entering Ligand: Since Pt(II) complexes typically undergo associative substitution, the reaction rate is dependent on the concentration and nucleophilicity of the incoming ligand. libretexts.orgualberta.ca Pt(II) is a soft Lewis acid and therefore reacts faster with soft, polarizable ligands like phosphines, iodide, or cyanide ions. ualberta.ca

Solvent Effects: The choice of solvent can impact the rate of ligand substitution. Polar solvents can help to stabilize charged intermediates that may form during the associative substitution pathway, thereby increasing the reaction rate. solubilityofthings.com

Lability of the COD Ligand: While stabilized by the chelate effect, the COD ligand can be displaced. This usually requires a ligand that can form an even more stable complex. Strong σ-donating ligands, particularly bidentate phosphines, can effectively replace the COD ligand to form highly stable bis(phosphine)platinum complexes. wikipedia.org

FactorDescriptionInfluence on [Pt(COD)Br₂]
Chelate Effect Increased stability from the bidentate coordination of the COD ligand.Enhances the overall stability of the complex. wikipedia.org
Trans Effect The olefin groups of COD labilize the trans-positioned bromide ligands.Increases the lability of the bromide ligands, facilitating their substitution. libretexts.orgrsc.org
Entering Ligand The rate of substitution depends on the nucleophilicity of the incoming group.Soft ligands (e.g., phosphines, I⁻) react faster with the soft Pt(II) center. ualberta.ca
Solvent Polarity Polar solvents can stabilize reaction intermediates.Can increase the rate of ligand substitution reactions. solubilityofthings.com
Leaving Group The strength of the Pt-ligand bond affects how easily it is broken.The Pt-Br bond is weaker and more labile than the Pt-C bonds of the COD ligand. rsc.org

This table outlines the primary factors that control the stability and ligand exchange dynamics for Dibromo(cycloocta-1,5-diene)platinum(II).

Reactivity Profiles and Mechanistic Investigations in Homogeneous Catalysis

Catalytic Activity in Olefin and Alkyne Transformations

Dibromo(cycloocta-1,5-diene)platinum(II), hereafter referred to as [Pt(cod)Br₂], serves as a precursor in various catalytic transformations involving unsaturated organic substrates. While its direct application as a highly active catalyst is not as widespread as some of its palladium counterparts, studies on related platinum(II) systems provide insights into its potential catalytic behavior. The reactivity of [Pt(cod)Br₂] is fundamentally dictated by the platinum(II) center, the labile cycloocta-1,5-diene (B8815838) (cod) ligand, and the bromo ligands.

In the realm of olefin transformations , platinum(II) complexes are known to catalyze reactions such as hydrogenation and isomerization. For instance, platinum catalysts are effective in the hydrogenation of alkenes to their corresponding alkanes. libretexts.org The general mechanism involves the coordination of the olefin to the platinum center, followed by the insertion of hydrogen. While specific data for [Pt(cod)Br₂] is scarce, related platinum complexes have demonstrated this capability. Olefin isomerization, the migration of a double bond within a molecule, is another transformation potentially catalyzed by platinum(II) complexes. nih.govsdsu.edu This process often proceeds through a metal-hydride addition-elimination mechanism.

Regarding alkyne transformations , platinum(II) complexes have been shown to catalyze a variety of reactions, including cyclization and cycloisomerization reactions. nih.govnih.gov For example, platinum catalysts can activate the alkyne moiety towards intramolecular nucleophilic attack, leading to the formation of cyclic products. nih.gov The specific catalytic performance of [Pt(cod)Br₂] in these transformations would be influenced by the reaction conditions and the nature of the alkyne substrate.

The following table summarizes the potential catalytic applications of [Pt(cod)Br₂] in olefin and alkyne transformations based on the known reactivity of similar platinum(II) complexes.

TransformationSubstrate ClassPotential ProductKey Mechanistic Feature
HydrogenationOlefinsAlkanesOlefin coordination and hydrogen insertion
IsomerizationOlefinsInternal Olefinsβ-hydride elimination and re-insertion
CycloisomerizationEnynesCyclic CompoundsAlkyne π-activation

Mechanistic Pathways of Catalytic Cycles

Oxidative addition and reductive elimination are key elementary steps in many catalytic cycles involving platinum. wikipedia.org Oxidative addition involves the addition of a substrate to the metal center, leading to an increase in both the oxidation state and the coordination number of the metal. libretexts.orgyoutube.comlibretexts.org For a platinum(II) complex, this would involve oxidation to a platinum(IV) species. For instance, the reaction of a Pt(II) complex with an alkyl halide (R-X) can lead to a Pt(IV) intermediate. nih.govchemrxiv.org The mechanism of oxidative addition can be concerted or stepwise, often resembling an Sₙ2-type pathway for polar substrates. nih.gov

Conversely, reductive elimination is the reverse process, where two cis-disposed ligands on the metal center couple and are eliminated, reducing the oxidation state of the metal by two units. wikipedia.orgumb.edu This step is often the product-forming step in a catalytic cycle. Studies on Pt(IV) complexes have shown that the facility of reductive elimination is influenced by factors such as the nature of the ligands and the solvent polarity. nih.gov For example, the reductive elimination of C-C or C-O bonds from Pt(IV) intermediates has been mechanistically investigated. nih.gov

Platinum(II) extrusion is a process where the platinum center is eliminated from a metallacycle. This can be a key step in certain catalytic cycles, leading to the formation of the final organic product.

Beta-hydride elimination is a common decomposition pathway for transition metal alkyl complexes that possess a hydrogen atom on the carbon atom beta to the metal. wikipedia.orglibretexts.orglibretexts.orgilpi.com This process involves the transfer of a beta-hydrogen to the metal center, forming a metal-hydride and an olefin. wikipedia.org The ability to control or inhibit beta-hydride elimination is crucial in many catalytic reactions, particularly those involving the formation of C-C bonds with alkyl groups. In the context of platinum(II) catalysis, the propensity for beta-hydride elimination can influence the lifetime of key alkyl-platinum intermediates and thus the outcome of the reaction. nih.gov For some Pt(II) complexes, beta-hydride elimination can occur without the prior dissociation of a ligand. wikipedia.org

Fundamental Studies in Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. While palladium is the catalyst of choice, the potential of other group 10 metals, including platinum, has been explored, albeit to a lesser extent.

Platinum-based catalysts are generally not considered potent catalysts for the Suzuki-Miyaura coupling reaction. researchgate.net The key steps in the Suzuki-Miyaura catalytic cycle are oxidative addition of an organic halide to the metal center, transmetalation with an organoboron reagent, and reductive elimination to form the cross-coupled product and regenerate the active catalyst.

The following table outlines the elementary steps of a hypothetical Suzuki-Miyaura cycle catalyzed by a platinum complex derived from [Pt(cod)Br₂].

StepDescriptionReactantsIntermediate/Product
1. Precatalyst ActivationReduction of Pt(II) to Pt(0)[Pt(cod)Br₂]Pt(0)Lₙ
2. Oxidative AdditionAddition of aryl halide to Pt(0)Pt(0)Lₙ + Ar-X[Ar-Pt(II)(X)Lₙ]
3. TransmetalationTransfer of aryl group from boronic acid[Ar-Pt(II)(X)Lₙ] + Ar'-B(OH)₂[Ar-Pt(II)(Ar')Lₙ]
4. Reductive EliminationFormation of biaryl product[Ar-Pt(II)(Ar')Lₙ]Ar-Ar' + Pt(0)Lₙ

Catalytic Hydrogenation Mechanisms

Platinum complexes are renowned for their efficiency as catalysts in hydrogenation reactions, where hydrogen is added across a double or triple bond. The general mechanism for the catalytic hydrogenation of an alkene by a heterogeneous platinum catalyst involves several key steps that occur on the surface of the metal.

The process begins with the adsorption of both molecular hydrogen (H₂) and the alkene onto the surface of the platinum catalyst. The H-H bond of the adsorbed hydrogen is cleaved, forming platinum-hydride (Pt-H) species on the surface. The alkene also coordinates to the platinum surface through its π-electron system. The reaction proceeds through the stepwise transfer of two hydrogen atoms from the catalyst surface to the alkene. This typically occurs via a syn-addition, meaning both hydrogen atoms add to the same face of the double bond. After the addition is complete, the resulting saturated alkane desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.

For homogeneous catalysis using a soluble complex like Dibromo(cycloocta-1,5-diene)platinum(II), the complex would typically serve as a precatalyst. In solution, it would likely undergo transformation to form a catalytically active species, potentially a platinum hydride. The fundamental steps would be analogous to the heterogeneous process but would occur in the coordination sphere of a single platinum center. This would involve oxidative addition of H₂ to the platinum center, coordination of the alkene, migratory insertion of the alkene into the Pt-H bond, and finally, reductive elimination of the alkane to regenerate the catalyst. While this is the generally accepted pathway for homogeneous hydrogenation, specific mechanistic studies detailing the catalytic cycle starting from Dibromo(cycloocta-1,5-diene)platinum(II) are not extensively available in the literature.

Hydrosilylation and Related Silylation Processes

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a significant industrial process, and platinum complexes are among the most effective catalysts. Dibromo(cycloocta-1,5-diene)platinum(II) can serve as a precatalyst in these reactions. The most widely accepted mechanism for platinum-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism.

The catalytic cycle is generally described as follows:

Oxidative Addition: A hydrosilane (R₃SiH) undergoes oxidative addition to a low-valent platinum species, forming a platinum(II) silyl hydride intermediate.

Alkene Coordination: The alkene substrate then coordinates to this platinum(II) complex.

Migratory Insertion: This is followed by the migratory insertion of the coordinated alkene into the platinum-hydride (Pt-H) bond. This step is often regioselective, with the hydrogen typically adding to the more substituted carbon of the double bond (anti-Markovnikov addition for terminal alkenes).

Reductive Elimination: The final step is the reductive elimination of the resulting alkylsilyl product from the platinum center, which regenerates the catalytically active platinum(0) species, allowing the cycle to continue.

While Dibromo(cycloocta-1,5-diene)platinum(II) is a platinum(II) complex, it can be reduced in situ to a catalytically active platinum(0) species, or it can enter a modified catalytic cycle. Density functional theory studies on related bis(alkynyl)(1,5-cyclooctadiene)platinum complexes suggest that the activation of the precatalyst can be the rate-determining step.

Table 1: General Steps in the Chalk-Harrod Mechanism for Hydrosilylation

StepTransformationIntermediate Species
1Oxidative Addition of HydrosilanePt(II)-silyl-hydride
2Alkene CoordinationPt(II)-silyl-hydride-alkene
3Migratory InsertionPt(II)-alkyl-silyl
4Reductive EliminationPt(0) + Alkylsilane

Cyclization and Cycloisomerization Reactions

Platinum(II) complexes, such as Dibromo(cycloocta-1,5-diene)platinum(II), are known to catalyze the cyclization and cycloisomerization of enynes and dienes. These reactions are powerful methods for the construction of carbo- and heterocyclic ring systems. The mechanism of these transformations generally involves the electrophilic activation of an alkyne or alkene by the Pt(II) center. nih.govnih.gov

In a typical cycloisomerization of an enyne, the catalytic cycle is initiated by the coordination of the alkyne moiety to the platinum(II) catalyst. This coordination increases the electrophilicity of the alkyne, making it susceptible to nucleophilic attack by the tethered alkene. This intramolecular attack leads to the formation of a carbocationic intermediate, which is stabilized by the platinum. Subsequent rearrangement and protonolysis or reductive elimination steps yield the cyclized product and regenerate the platinum catalyst. nih.gov

For example, PtCl₂ has been shown to be an effective catalyst for various rearrangement reactions of enynes, proceeding through a cationic mechanism initiated by the π-complexation of Pt(II) to the alkyne. nih.gov Deuterium labeling studies have provided strong evidence for these proposed mechanistic pathways. nih.gov While specific studies on Dibromo(cycloocta-1,5-diene)platinum(II) are not abundant, its nature as a Pt(II) complex with a displaceable diene ligand makes it a plausible candidate for catalyzing such transformations under similar mechanistic principles. acs.orgrsc.org

Dimerization and Polymerization Studies

Platinum(II) complexes have been investigated for their ability to catalyze the dimerization and polymerization of olefins. Mechanistic studies on the ethylene dimerization catalyzed by diimine platinum(II) complexes have provided significant insights into the elementary steps involved. nih.gov The key steps in this process are migratory insertions.

The catalytic cycle for ethylene dimerization is proposed to involve the following:

Initiation: A platinum(II) hydride complex coordinates an ethylene molecule.

First Migratory Insertion: The ethylene inserts into the platinum-hydride bond to form a platinum(II) ethyl complex.

Second Ethylene Coordination: Another molecule of ethylene coordinates to the platinum center.

Second Migratory Insertion: The second ethylene molecule inserts into the platinum-ethyl bond, forming a platinum(II) butyl complex. This is often the turnover-limiting step. nih.gov

β-Hydride Elimination: The butyl group undergoes β-hydride elimination to release a butene molecule (the dimer) and regenerate a platinum(II) hydride species, which can then re-enter the catalytic cycle.

The catalyst resting state in these systems has been identified as the ethyl ethylene complex. nih.gov Dibromo(cycloocta-1,5-diene)platinum(II) could potentially serve as a precatalyst for such reactions, where the cyclooctadiene and bromide ligands are displaced to generate the active catalytic species.

In the context of polymerization, certain transition metal catalysts are used for the vinyl polymerization of cyclic olefins like norbornene. While various metals have been employed, specific studies detailing the use of Dibromo(cycloocta-1,5-diene)platinum(II) for norbornene polymerization are not prevalent in the reviewed literature.

Insertion Reactions

Insertion reactions are fundamental steps in many catalytic cycles, including polymerization, dimerization, and carbonylation. In the context of platinum chemistry, the migratory insertion of an unsaturated molecule, such as an alkene or carbon monoxide, into a platinum-ligand bond is of significant mechanistic importance.

The insertion of an alkene into a platinum-hydride (Pt-H) or a platinum-alkyl (Pt-R) bond is a key step in hydrogenation, hydrosilylation, and olefin dimerization. This process typically proceeds through a four-centered transition state where the alkene and the H or R group are cis to each other in the coordination sphere of the platinum atom. The reaction results in the formation of a new platinum-alkyl bond. Theoretical studies have been conducted to understand the energy barriers and the electronic requirements for such insertion reactions involving platinum.

Carbon monoxide (CO) is another important substrate for insertion reactions. The migratory insertion of CO into a platinum-alkyl bond results in the formation of a platinum-acyl complex. This transformation is a critical step in carbonylation reactions. The mechanism involves the migration of the alkyl group to a coordinated CO ligand.

While Dibromo(cycloocta-1,5-diene)platinum(II) itself is a stable complex, under catalytic conditions, the ligands can be modified or displaced to allow for the coordination of substrates like alkenes or CO, thereby enabling subsequent insertion reactions that are central to the catalytic transformations discussed in the preceding sections.

Table 2: Examples of Insertion Reactions in Platinum Catalysis

Reaction TypeMigrating GroupInserting LigandProduct of InsertionCatalytic Process
Hydride InsertionHydride (H)AlkeneAlkylHydrogenation, Dimerization
Alkyl InsertionAlkyl (R)AlkeneLonger AlkylPolymerization, Dimerization
Carbonyl InsertionAlkyl (R)Carbon Monoxide (CO)AcylCarbonylation

Applications in Chemical Synthesis and Materials Science Research

Role in Organic Synthesis Methodologies

While Dibromo(cycloocta-1,5-diene)platinum(II) itself is a stable precursor, its derivatives and related (COD)platinum complexes are recognized for their catalytic prowess in various organic transformations. The COD ligand can be readily displaced, making these complexes effective precatalysts for generating highly reactive platinum(0) species. A significant area of application is in hydrosilylation reactions, which are fundamental processes in organosilicon chemistry and have widespread use in the production of silicone polymers, elastomers, and adhesives. illinois.edumdpi.com

The catalytic cycle, often initiated from a Pt(II) precatalyst like a (COD)Pt(II) complex, typically involves reduction to a Pt(0) active species. This species then undergoes oxidative addition with a silicon-hydrogen (Si-H) bond, followed by insertion of an olefin and subsequent reductive elimination to yield the desired organosilane product. mdpi.comnih.gov

Research has focused on developing "slow-release" precatalysts to control the reaction kinetics. For instance, certain platinum(II) di-ω-alkenyl complexes with a COD ligand exhibit heat-triggered latency. At room temperature, the catalyst remains dormant, but upon heating, it activates to produce turnover numbers as high as 200,000 with excellent selectivity for the anti-Markovnikov product. illinois.edu This controlled activity is crucial for industrial applications like injection molding where premature curing is undesirable. illinois.edu

Table 1: Representative Platinum-Catalyzed Hydrosilylation Data
Catalyst PrecursorOlefin SubstrateSilaneTemperature (°C)Time (h)Turnover Number (TON)SelectivityReference
Pt(II) di-ω-alkenyl(COD)Various-20>40Latent illinois.edu
Pt(II) di-ω-alkenyl(COD)Various-504200,000High anti-Markovnikov illinois.edu
(η4-COD)Pt(SiMeCl2)2Various-Room Temp.-Active- nih.gov

Development of Advanced Materials

The utility of Dibromo(cycloocta-1,5-diene)platinum(II) extends significantly into materials science, where it serves as a building block for novel polymers, nanostructures, and functional thin films. Current time information in Buckinghamshire, GB.

Synthesis of Novel Polymeric Materials

Platinum complexes are effective catalysts for the synthesis of specialized silicon-containing polymers, such as poly(silylether)s (PSEs). These polymers are of interest due to their thermal stability and potential for hydrolytic degradation, making them candidates for sustainable materials. researchgate.netdicp.ac.cnnih.gov Platinum-catalyzed dehydrocoupling polymerization between diols and silanes provides an atom-economical route to PSEs. dicp.ac.cn While many systems use other precious metals, platinum-based catalysts are also effective for this transformation, contributing to the development of new materials with tunable properties for applications such as high-temperature elastomers and degradable materials. dicp.ac.cnnih.gov

Fabrication of Nanostructures

Closely related analogs of Dibromo(cycloocta-1,5-diene)platinum(II), particularly Dimethyl(1,5-cyclooctadiene)platinum(II), are extensively used as precursors for the synthesis of platinum nanoparticles and nanostructures. acs.orgmdpi.com These nanostructures are of immense interest due to their high surface-area-to-volume ratio, which imparts unique catalytic and electronic properties. nih.gov

One prominent method involves the reduction of the organoplatinum precursor in solution or on a solid support. acs.org By controlling reaction parameters such as precursor concentration, temperature, and the nature of the reducing agent and stabilizing ligands, the size and shape of the resulting platinum nanoparticles can be precisely managed. rsc.org For instance, the use of different platinum precursors, such as Pt(II) versus Pt(IV) salts, can significantly alter the nucleation and growth behavior, leading to nanoparticles of varying sizes and compositions in alloy systems. rsc.org These platinum nanostructures are foundational for applications in catalysis, sensing, and nanomedicine. nih.gov

Applications in Electronics and Coatings Research

Materials derived from (COD)platinum precursors, especially platinum thin films and nanoparticles, possess properties that are highly desirable in electronics and for functional coatings. Platinum is characterized by its high electrical conductivity, exceptional thermal stability, and resistance to corrosion and oxidation, making it an ideal material for electrodes in demanding environments. frontiersin.orgplatypustech.com

Platinum nanoparticles fabricated from these precursors are integrated into a variety of chemical sensors. Their high catalytic activity and large surface area enhance the sensitivity and response of devices for detecting molecules like glucose, glutamate, and hydrogen (H₂). frontiersin.orglabpartnering.org For example, DNA biosensors have been developed by immobilizing platinum nanoparticles on glassy carbon electrodes, leveraging their high adsorption capacity for biomolecules. frontiersin.org In gas sensing, platinum is often added in minute quantities to semiconducting metal-oxides to improve selectivity and response time for detecting gases like carbon monoxide. esrf.fr

Tuning of Electronic Properties for Material Design

The electronic and photophysical properties of materials derived from platinum precursors can be intentionally modified, which is a key aspect of modern material design. For platinum(II) complexes, the properties can be tuned by altering the chemical structure of the ligands. nih.gov Modifications to the ligands attached to the platinum center can change the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), thereby adjusting the material's band gap, conductivity, and luminescent properties. nih.gov

In the case of platinum nanostructures, quantum confinement effects come into play. The electronic properties of platinum nanoparticles can be tuned by controlling their size. nih.gov This principle is utilized in creating hybrid nanocatalysts where, for example, contact electrification between platinum nanoparticle "satellites" and a gold or silver core can tune the Fermi level of the platinum, optimizing its performance in electrocatalytic reactions like the hydrogen evolution reaction. nih.gov This ability to fine-tune electronic characteristics at the molecular and nanoscale levels is critical for developing next-generation catalysts, sensors, and optoelectronic devices. arxiv.org

Precursors for Metal Organic Vapor Deposition (MOCVD) and Supercritical Fluid Reactive Deposition (SFRD)

Dibromo(cycloocta-1,5-diene)platinum(II) and its analogs are valuable precursors for advanced thin-film and nanoparticle deposition techniques due to their volatility and ability to decompose cleanly into pure platinum metal under controlled conditions.

In Metal Organic Chemical Vapor Deposition (MOCVD), a volatile precursor is transported in the gas phase to a heated substrate where it decomposes to form a thin film. Platinum(II) complexes containing the COD ligand, such as Dimethyl(1,5-cyclooctadiene)platinum(II), are effective for MOCVD because they allow for the deposition of high-purity platinum films at remarkably low temperatures (as low as 35-120 °C), especially when hydrogen is used as a carrier gas. epa.gov This low-temperature process is advantageous as it allows for the coating of temperature-sensitive substrates without causing damage. epa.govmdpi.com

A more advanced technique, Supercritical Fluid Reactive Deposition (SFRD) or related methods like Supercritical Fluid Deposition (SFD), utilizes a supercritical fluid, typically carbon dioxide (scCO₂), as a solvent for the precursor. acs.orgmdpi.com Dimethyl(1,5-cyclooctadiene)platinum(II) is a commonly used precursor in this method. acs.orgmdpi.comeco-vector.com The scCO₂ dissolves the precursor and transports it into the pores of a substrate. Subsequent reduction, often through heat treatment, decomposes the precursor to deposit highly dispersed platinum nanoparticles within the support material. acs.org This technique offers excellent control over nanoparticle size and distribution, enabling the creation of uniform platinum nanoparticles as small as 1-2 nm on various substrates like carbon, silica, and alumina. acs.orgmdpi.comepa.gov

Table 2: Deposition Parameters for Platinum Nanoparticles using (COD)Pt(II) Analogs
Deposition MethodPrecursorSubstrateDeposition ConditionsResulting MaterialReference
MOCVDDimethyl(1,5-cyclooctadiene)platinum(II)Planar and Porous Supports35-120 °C with H₂Pure Pt thin films and nanoparticles (1-3 nm) epa.gov
SFD/SFRDDimethyl(1,5-cyclooctadiene)platinum(II)Carbon, Silica, Alumina, Nafion80 °C, 27.6 MPa in scCO₂Uniform Pt nanoparticles (1.2-6.4 nm) acs.org
SCF-MOCFDDimethyl(1,5-cyclooctadiene)platinum(II)Carbon Nanotubes/Nanowalls>120 °C in scCO₂Highly dispersed Pt nanoparticles (~2 nm) mdpi.com

Theoretical and Computational Studies of Dibromo Cycloocta 1,5 Diene Platinum Ii

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal tool for investigating the molecular structures and properties of transition metal complexes. nih.govnih.gov For a molecule like Dibromo(cycloocta-1,5-diene)platinum(II), DFT calculations would typically be employed to predict its geometric and electronic properties. The choice of functional and basis set is crucial for obtaining accurate results. For platinum complexes, hybrid functionals such as B3LYP or PBE0 are often used, coupled with basis sets that include effective core potentials (ECPs) for the heavy platinum atom, such as the LANL2DZ or SDD basis sets, while lighter atoms like carbon, hydrogen, and bromine are described by all-electron basis sets like 6-31G(d,p). nih.govnih.gov

Analysis of Electronic Structure and Bonding Characteristics (e.g., π-bonding)

The bonding in Dibromo(cycloocta-1,5-diene)platinum(II) is characterized by both sigma (σ) and pi (π) interactions. The platinum(II) center has a d⁸ electron configuration and typically adopts a square planar geometry. The two bromine atoms act as σ-donors. The cycloocta-1,5-diene (B8815838) ligand is a bidentate ligand that coordinates to the platinum center through the π-electrons of its two double bonds.

The key interaction is the Dewar-Chatt-Duncanson model of olefin-metal bonding. This involves:

σ-donation: Donation of electron density from the filled π-orbitals of the C=C double bonds of the COD ligand to empty d-orbitals on the platinum center.

π-back-donation: Donation of electron density from filled d-orbitals on the platinum center to the empty π* (antibonding) orbitals of the C=C double bonds.

This synergistic σ-donation and π-back-donation strengthens the platinum-olefin bond. Computational methods like Natural Bond Orbital (NBO) analysis can quantify these interactions and provide insights into the charge transfer between the metal and the ligand. In related platinum(II)-olefin complexes, it has been shown that the extent of π-back-donation can influence the length of the C=C bond in the coordinated olefin. Increased back-donation leads to a slight elongation of the C=C bond compared to the free olefin.

Prediction of Molecular Geometry and Conformational Energetics

The molecular geometry of Dibromo(cycloocta-1,5-diene)platinum(II) is expected to be a distorted square planar arrangement around the central platinum atom. The coordination sphere would be defined by the two bromine atoms and the midpoints of the two C=C double bonds of the COD ligand. nih.gov X-ray crystallographic studies of analogous compounds, such as Bromido[(1,2,5,6-η)-cycloocta-1,5-diene]methylplatinum(II) and [(Cycloocta-1,5-diene)bis(4-methylphenyl)platinum(II)], confirm this distorted square planar geometry. nih.govnih.gov

The cycloocta-1,5-diene ligand itself is not planar and can adopt several conformations, with the "tub" and "boat" conformations being the most common. In platinum complexes, the COD ligand typically adopts a tub-like conformation to facilitate coordination of both double bonds to the metal center. researchgate.net DFT calculations would be able to predict the precise bond lengths and angles of the complex. For example, in Bromido[(1,2,5,6-η)-cycloocta-1,5-diene]methylplatinum(II), the Pt-C bond lengths of the COD ligand are influenced by the trans ligand. nih.gov A similar effect would be expected in the dibromo complex.

Conformational energetics, specifically the energy barriers for the interconversion of different conformations of the COD ligand, could also be investigated using computational methods. This would involve mapping the potential energy surface as a function of the dihedral angles within the eight-membered ring.

Below is a hypothetical data table of predicted bond lengths and angles for Dibromo(cycloocta-1,5-diene)platinum(II), based on data from analogous structures and general principles.

ParameterPredicted Value
Pt-Br bond length~2.45 Å
Pt-C (olefin) bond length~2.15 - 2.25 Å
C=C (coordinated) bond length~1.40 Å
Br-Pt-Br bond angle~90°
C(midpoint)-Pt-C(midpoint) bond angle~85°

Note: These are estimated values and would require specific DFT calculations for confirmation.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. rsc.org Dibromo(cycloocta-1,5-diene)platinum(II) can undergo various reactions, such as ligand substitution, where the COD or bromide ligands are replaced.

For a hypothetical ligand substitution reaction, DFT calculations could be used to model the reaction pathway. For example, the substitution of one of the bromide ligands by a neutral ligand L would likely proceed through an associative mechanism, which is common for square planar d⁸ complexes. This would involve the formation of a five-coordinate trigonal bipyramidal intermediate or transition state. researchgate.net Computational methods can be used to locate the structure of this transition state and calculate its energy relative to the reactants and products. The Intrinsic Reaction Coordinate (IRC) method can then be used to confirm that the identified transition state connects the reactants and products.

While specific mechanistic studies on the title compound are scarce, research on the protonolysis of platinum(II) methyl complexes has utilized DFT to distinguish between stepwise and concerted pathways. researchgate.net Similar methodologies could be applied to understand the reactions of Dibromo(cycloocta-1,5-diene)platinum(II).

Studies on Ligand Field Effects and Electronic Properties

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and spectroscopic properties of transition metal complexes by considering the interactions between the metal d-orbitals and the ligand orbitals. wikipedia.orglibretexts.org For the d⁸ platinum(II) ion in a square planar environment, the five d-orbitals are split in energy. The ordering of the d-orbitals is typically dₓ₂-y₂ > dxy > dz₂ > (dxz, dyz).

The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key parameter that influences the reactivity and electronic absorption spectrum of the complex. In Dibromo(cycloocta-1,5-diene)platinum(II), the HOMO is likely to have significant metal d-orbital character, while the LUMO is expected to be dominated by the platinum dₓ₂-y₂ orbital with some contribution from the ligand π* orbitals.

Time-dependent DFT (TD-DFT) calculations could be used to predict the electronic absorption spectrum (UV-Vis) of the complex. The calculated transitions would correspond to excitations of electrons from occupied to unoccupied molecular orbitals. These transitions are often described as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions.

The electronic properties of the complex can be tuned by changing the ligands. The bromide ligands are relatively weak field ligands. Replacing them with stronger field ligands would increase the d-orbital splitting and shift the d-d electronic transitions to higher energies.

A summary of the expected electronic properties is presented in the table below.

PropertyDescription
Platinum Oxidation State+II
d-electron count8
Coordination GeometryDistorted Square Planar
HOMO CharacterPrimarily Pt d-orbitals (excluding dₓ₂-y₂)
LUMO CharacterPrimarily Pt dₓ₂-y₂ and COD π* orbitals
Expected Electronic Transitionsd-d transitions, MLCT, LMCT

Future Directions and Emerging Research Avenues for Dibromo Cycloocta 1,5 Diene Platinum Ii Chemistry

Design of Next-Generation Platinum Catalysts

The design of next-generation platinum catalysts represents a significant and dynamic area of research, with Dibromo(cycloocta-1,5-diene)platinum(II) playing a central role as a precursor. The overarching goal is to develop catalysts with enhanced activity, selectivity, and stability for a wide range of organic transformations. Researchers are actively exploring the systematic modification of the platinum center's coordination sphere to fine-tune its electronic and steric properties, thereby influencing its catalytic performance.

One promising approach involves the synthesis of derivatives where the bromide ligands are substituted with other anionic ligands or where the COD ligand is replaced by other chelating olefins or σ-donor ligands. These modifications can lead to catalysts with tailored reactivity for specific applications, including cross-coupling reactions, hydrosilylation, and hydroamination. The development of catalysts that can operate under milder reaction conditions, exhibit higher turnover numbers, and tolerate a broader range of functional groups is a key focus.

Recent studies have demonstrated the potential of platinum complexes derived from Dibromo(cycloocta-1,5-diene)platinum(II) in catalyzing highly selective formal [5+2] and [4+2] annulations of isoxazoles with heterosubstituted alkynes. americanelements.com This provides rapid access to functionalized 1,3-oxazepines and 2,5-dihydropyridines, which are valuable scaffolds in medicinal chemistry. The continued exploration of such novel transformations will be a hallmark of next-generation platinum catalysis.

Exploration of Novel Ligand Architectures

The exploration of novel ligand architectures is intrinsically linked to the design of next-generation catalysts and functional materials. The substitution of the bromide and/or the COD ligands in Dibromo(cycloocta-1,5-diene)platinum(II) with meticulously designed organic molecules allows for the creation of platinum complexes with unprecedented structural diversity and functionality.

Current research is focused on the synthesis and characterization of platinum(II) complexes featuring a wide array of ligand types, including:

N-heterocyclic carbenes (NHCs): These ligands form strong σ-bonds with the platinum center, leading to highly stable and catalytically active complexes.

Phosphine (B1218219) ligands: The electronic and steric properties of phosphine ligands can be systematically varied to modulate the reactivity of the platinum center.

Chiral ligands: The incorporation of chiral ligands is crucial for the development of catalysts for asymmetric synthesis, a key area in the production of pharmaceuticals and fine chemicals.

Biologically active ligands: The coordination of biologically active molecules to the platinum center is a promising strategy for the development of novel therapeutic agents.

For instance, the reaction of Dichloro(cycloocta-1,5-diene)platinum(II), a close analogue of the dibromo complex, with sodium saccharinate has been shown to yield new platinum(II) complexes where the chloride ligands are replaced by saccharinate. nih.gov This demonstrates the feasibility of incorporating ligands with specific functionalities. The resulting complexes can be further modified by exchanging the COD ligand with other neutral ligands to create mixed-ligand platinum(II) species. nih.gov

The table below summarizes some of the novel ligand architectures that have been explored starting from (COD)PtX₂ (X = Br, Cl) precursors.

Ligand TypeExample LigandResulting Complex TypePotential Application
N-donorSaccharinate[Pt(sac)₂(COD)]Precursor for mixed-ligand complexes
C-donorMethylphenyl[Pt(C₇H₇)₂(C₈H₁₂)]Fundamental organometallic studies
Isocyanidep-tolyl isocyanide[Pt(CH₃)(CN-p-tolyl)₃]⁺Synthesis of carbene complexes

These examples underscore the versatility of Dibromo(cycloocta-1,5-diene)platinum(II) as a platform for generating a vast library of platinum complexes with diverse ligand architectures, each with the potential for unique applications.

Advanced Materials Development from Platinum(II) Precursors

Dibromo(cycloocta-1,5-diene)platinum(II) and its derivatives are increasingly being recognized as valuable precursors for the development of advanced materials with tailored optical, electronic, and thermal properties. nih.govchemimpex.com The unique coordination environment of the platinum(II) center allows for the fine-tuning of these properties through judicious ligand design, making these complexes attractive building blocks for functional materials.

One of the most promising areas of application is in the field of organic light-emitting diodes (OLEDs). Platinum(II) complexes, particularly those with cyclometalated ligands, are known to exhibit efficient phosphorescence, a property that is highly desirable for achieving high-efficiency OLEDs. The synthesis of such complexes often begins with a (COD)Pt(II) precursor. By introducing carefully designed organic chromophores as ligands, it is possible to create materials that emit light across the visible spectrum.

Furthermore, the ability to form polymeric and nanostructured materials from these platinum(II) precursors is an active area of investigation. nih.govchemimpex.com These materials could find applications in areas such as:

Sensors: The electronic properties of platinum-containing polymers and nanoparticles can be sensitive to the presence of specific analytes, making them suitable for chemical sensing applications.

Catalysis: Immobilizing platinum complexes on solid supports or incorporating them into polymeric matrices can lead to the development of recyclable and more robust catalysts.

Luminescent materials: The inherent luminescence of many platinum(II) complexes can be harnessed in applications such as bio-imaging and security inks.

The thermal decomposition of complexes derived from Dibromo(cycloocta-1,5-diene)platinum(II), which can yield pure platinum as a final product, also opens up possibilities for the fabrication of platinum-based thin films and nanoparticles with controlled morphologies. nih.gov

Green Chemistry Approaches in Dibromo(cycloocta-1,5-diene)platinum(II) Synthesis and Catalysis

In line with the growing emphasis on sustainable chemical practices, the development of green chemistry approaches for the synthesis and catalytic applications of Dibromo(cycloocta-1,5-diene)platinum(II) is a critical future direction. The principles of green chemistry, such as atom economy, the use of safer solvents, and the design of energy-efficient processes, provide a framework for minimizing the environmental impact of chemical transformations.

Atom Economy: The concept of atom economy, which measures the efficiency with which atoms from the reactants are incorporated into the final product, is a key metric for evaluating the "greenness" of a synthetic route. wikipedia.orgrsc.orgkccollege.ac.inresearchgate.net Addition reactions are inherently atom-economical. rsc.orgkccollege.ac.in The synthesis of new catalysts and materials from Dibromo(cycloocta-1,5-diene)platinum(II) often involves substitution reactions, which can have lower atom economies due to the generation of byproducts. Future research will likely focus on designing synthetic pathways that maximize atom economy, for example, through the development of catalytic addition reactions that utilize this platinum complex.

Green Solvents: The choice of solvent is another crucial aspect of green chemistry. nih.gov Many traditional syntheses involving organometallic complexes utilize volatile and potentially hazardous organic solvents. A key research avenue is the exploration of greener solvent alternatives, such as water, supercritical fluids, or ionic liquids, for both the synthesis of Dibromo(cycloocta-1,5-diene)platinum(II) derivatives and their subsequent use in catalysis. The solubility of some of these complexes in solvents like methanol and ethanol suggests the potential for using less hazardous reaction media. nih.gov

By integrating these green chemistry principles into the research and development of Dibromo(cycloocta-1,5-diene)platinum(II) chemistry, the scientific community can contribute to the creation of more sustainable and environmentally benign chemical processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.